molecular formula C12H12BrNO4S B5772246 4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide

4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide

Cat. No.: B5772246
M. Wt: 346.20 g/mol
InChI Key: COTHMPKLUVGTKU-UHFFFAOYSA-N
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Description

4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a furan ring, and a methoxy group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide typically involves the following steps:

    Sulfonamidation: The attachment of a sulfonamide group to the benzene ring.

    Furan-2-ylmethylation:

The reaction conditions for these steps often involve the use of specific reagents and catalysts to facilitate the reactions. For example, bromination may be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Sulfonamidation can be achieved using sulfonyl chlorides and amines under basic conditions. Furan-2-ylmethylation may involve the use of furan-2-carboxaldehyde and a reducing agent. Methoxylation can be performed using methanol and a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may involve continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed to form sulfonic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions, amines, and alkyl halides.

    Hydrolysis: Hydrolysis can be carried out using strong acids or bases such as hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, substitution may yield various substituted derivatives, and hydrolysis may yield sulfonic acids and amines.

Scientific Research Applications

4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or inhibitor for studying enzyme functions and metabolic pathways.

    Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient in the development of new drugs. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The interaction may involve binding to the active site of an enzyme, blocking a receptor, or intercalating into DNA. The molecular pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can be compared with other similar compounds such as:

    4-bromo-N-(furan-2-ylmethyl)benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-bromo-N-(furan-2-ylmethyl)-3-trifluoromethylbenzenesulfonamide: Contains a trifluoromethyl group instead of a methoxy group, which may enhance its stability and lipophilicity.

    4-bromo-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a methoxy group, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4S/c1-17-12-7-10(4-5-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTHMPKLUVGTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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